5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride
Overview
Description
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride, also known as 5-(6-Cl-Pyridazin-3-YL)-2-Thiophene-Sulfonyl Chloride (5-Cl-Pyr-Thio-Cl), is a relatively new synthetic molecule that has been used in various scientific research applications. It is a highly polar, water-soluble molecule that is used in various organic and inorganic synthesis processes. In addition to its use in research, 5-Cl-Pyr-Thio-Cl has been used in the development of pharmaceuticals and biotechnology products.
Scientific Research Applications
Synthesis and Derivatives
Research has demonstrated innovative methods for synthesizing derivatives of thiophene sulfonamides, revealing their potential in developing compounds with significant cytotoxicity against various cancer cell lines. For instance, the synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides and their evaluation against a range of cancer cell lines highlight the compound's utility in medicinal chemistry (Arsenyan, Rubina, & Domracheva, 2016). This research opens pathways for designing anticancer agents by exploring thiophene sulfonamide derivatives.
Antiviral and Antibacterial Activities
Another study delves into the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their antiviral activities, showcasing the compound's potential in combating viral infections (Chen et al., 2010). This indicates the compound's relevance in developing new antiviral agents.
Antioxidant Activity
A study on thiophenyl-chalcone derivatives, including the synthesis of compounds like 4e, which is closely related to 5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride, demonstrated significant antioxidant activity. This suggests potential applications in designing antioxidant agents (Sönmez, Gür, & Sahin, 2023).
Antitumor and Antibacterial Agents
Further, the compound has been a key intermediate in synthesizing novel antitumor and antibacterial agents. For example, the development of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has shown potent antitumor and antibacterial activities, indicating the compound's utility in pharmaceutical research (Hafez, Alsalamah, & El-Gazzar, 2017).
properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)thiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2S2/c9-7-3-1-5(11-12-7)6-2-4-8(15-6)16(10,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBGPNXGDANBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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